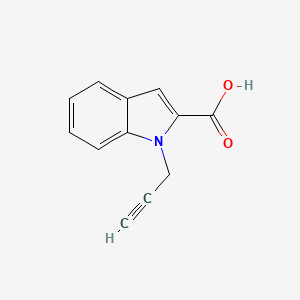

1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid” is a complex organic compound that contains an indole group, a carboxylic acid group, and a prop-2-yn-1-yl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The prop-2-yn-1-yl group is a type of alkyne, which is a hydrocarbon containing a triple bond. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the prop-2-yn-1-yl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxylic acid group, and the prop-2-yn-1-yl group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the conditions under which the compound was formed .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The alkyne group can undergo addition reactions, and the indole ring system can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid and its derivatives have been the subject of considerable research due to their therapeutic applications. For instance, a series of derivatives synthesized from 1-Propyl-1H-indole-2-carboxylic acid exhibited significant antibacterial and moderate antifungal activities, suggesting potential for developing new antimicrobial agents (Raju et al., 2015).

Pharmacological Evaluation

The compound has been evaluated for its role as a selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. A study focused on optimizing in vivo potency and binding activity, leading to the discovery of a potent selective glycine-site NMDA receptor antagonist (Baron et al., 2005).

Structural Studies

Structural analysis of related compounds like 2-amino-3-(1H-indol-3-yl)propionic acid has been conducted. In these studies, the molecules are linked through hydrogen bonds, forming a three-dimensional network, which provides insights into their molecular interactions and stability (Di, 2010).

Chemical Reactions and Synthesis Techniques

Research has also focused on the reaction of indole carboxylic acid/amide with propargyl alcohols. This involves [4 + 3]-annulation, carboxamide group migration, and decarboxylative cyclization, offering new pathways for chemical synthesis (Selvaraj et al., 2019).

Molecular Docking Studies

Synthesized derivatives of 1H-indole-2-carboxylic acid have been subjected to molecular docking studies to predict binding interactions with target proteins, which is crucial for drug design and discovery (Reddy et al., 2022).

Anticancer Activity

Compounds derived from indole carboxylic acids have been evaluated for their anticancer activity. Some derivatives showed significant antimitotic activity at micromolar concentrations, highlighting their potential in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).

Anti-bacterial and Anti-parasitic Activity

Bismuth(III) complexes derived from indole-carboxylic acids showed promising in-vitro anti-bacterial activity against Helicobacter pylori and anti-parasitic activity against Leishmania, indicating potential in treating infectious diseases (Pathak et al., 2017).

Chemical Stability and Reactivity

The stability and reactivity of indole-2-carboxylic acid and its derivatives have been reviewed, focusing on their behavior under different chemical conditions, which is fundamental for synthetic chemistry applications (Murakami, 1987).

Synthesis of Hybrid Molecules

The synthesis of indole-coumarin hybrids for anticancer drug development has been explored. These hybrids showed cytotoxic effects on human breast adenocarcinoma cell lines, highlighting their potential in cancer therapy (Kamath et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-prop-2-ynylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h1,3-6,8H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMVIBLZIJLKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755841.png)

![5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2755847.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755851.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2755854.png)

![3-hydroxy-3-phenyl-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2755855.png)

![7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B2755857.png)